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N-(3-acetylphenyl)-3-(allyloxy)benzamide

Cat. No.: B256841
M. Wt: 295.3 g/mol
InChI Key: LCAWVMIWYFFMAN-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives as Therapeutically Relevant Scaffolds

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene (B151609) ring, is a cornerstone in the architecture of many pharmaceutical compounds. acs.org This structural motif is prized for its chemical stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net The versatility of the benzamide scaffold allows for a wide range of chemical modifications on both the benzoyl and aniline (B41778) rings, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Benzamide derivatives have demonstrated a remarkable breadth of biological activities. wikipedia.orgacs.org They are the foundation for drugs with applications as antipsychotics, antiemetics, and gastroprokinetics, primarily through their action on dopamine (B1211576) receptors. nih.gov Beyond these, the benzamide core is present in compounds developed as analgesics, anti-inflammatory agents, and anticonvulsants. acs.orgacs.org The ongoing research into this class of compounds continues to uncover new therapeutic possibilities, including their potential as anticancer and antimicrobial agents. chemicalbook.comresearchgate.net

Significance of Novel Benzamide Derivatives in Drug Discovery Paradigms

The synthesis of novel benzamide derivatives remains a vital aspect of modern drug discovery. chemicalbook.com The rationale behind creating new variations of this scaffold is multifaceted. It can be aimed at improving the potency and selectivity of existing drugs, thereby reducing side effects. nih.gov Another key objective is to overcome mechanisms of drug resistance, a significant challenge in areas such as oncology and infectious diseases. nih.gov By introducing new chemical functionalities, researchers can explore new binding interactions with target proteins or even identify entirely new biological targets. researchgate.netnih.gov

The development of new synthetic methodologies has made the creation of diverse libraries of benzamide derivatives more efficient, facilitating high-throughput screening for new biological activities. researchgate.net This approach accelerates the identification of lead compounds that can be further optimized to become clinical candidates. The ease of synthesis and the commercial availability of a wide range of starting materials also contribute to the continued interest in benzamides as a privileged scaffold in medicinal chemistry. chemicalbook.com

Research Rationale and Scope for N-(3-acetylphenyl)-3-(allyloxy)benzamide

While specific research on this compound is not extensively documented in publicly available scientific literature, a hypothetical research rationale can be constructed based on the established pharmacological significance of its constituent chemical moieties. The design of this molecule likely stems from a strategy of combining known pharmacophores to explore novel biological activities.

The core of the molecule is the benzamide structure, which, as discussed, is a well-established scaffold in medicinal chemistry. The substitutions on this core are key to its potential novelty:

The 3-acetylphenyl group: The acetophenone (B1666503) moiety is found in numerous natural and synthetic compounds that exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. researchgate.netnih.govkib.ac.cn Its inclusion in the this compound structure could be intended to confer or enhance such properties.

The 3-allyloxy group: The allyl functional group is often incorporated into therapeutic compounds to modulate their binding affinity and pharmacokinetic properties. The allyloxy substituent on the benzoyl ring could be designed to interact with specific residues in a target protein's binding site or to influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Therefore, the synthesis and study of this compound would likely aim to investigate the synergistic or novel pharmacological effects arising from the combination of these three chemical components. The scope of such research would typically involve its chemical synthesis and characterization, followed by screening for various biological activities, such as anticancer, anti-inflammatory, or enzyme inhibitory effects.

Due to the limited availability of specific research data, the following tables provide a general overview of the properties of the core structures and functional groups that constitute this compound.

Table 1: General Properties of Benzamide

Property Value
Chemical Formula C₇H₇NO wikipedia.org
Molar Mass 121.14 g/mol wikipedia.org
Appearance Off-white solid wikipedia.org
Melting Point 127-130 °C wikipedia.org
Boiling Point 288 °C wikipedia.org

| Solubility in Water | Slightly soluble wikipedia.org |

Table 2: Potential Biological Activities of Functional Moieties

Functional Moiety Potential Biological Activities
Benzamide Antipsychotic, antiemetic, analgesic, anti-inflammatory, anticancer, antimicrobial wikipedia.orgacs.orgnih.govchemicalbook.com
Acetophenone Cytotoxic, antimicrobial, antimalarial, antioxidant, anti-inflammatory researchgate.netnih.govkib.ac.cn

| Allyl Group | Used to modify binding affinity and pharmacokinetic properties of drugs researchgate.net |

Table 3: Compound Names Mentioned

Compound Name
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B256841 N-(3-acetylphenyl)-3-(allyloxy)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C18H17NO3/c1-3-10-22-17-9-5-7-15(12-17)18(21)19-16-8-4-6-14(11-16)13(2)20/h3-9,11-12H,1,10H2,2H3,(H,19,21)

InChI Key

LCAWVMIWYFFMAN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Origin of Product

United States

Synthetic Methodologies and Strategies for N 3 Acetylphenyl 3 Allyloxy Benzamide

Retrosynthetic Analysis of the N-(3-acetylphenyl)-3-(allyloxy)benzamide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary disconnection is at the amide C-N bond. This bond is synthetically formed through an amidation reaction. This initial disconnection yields two key synthons: an activated derivative of 3-(allyloxy)benzoic acid and 3-aminoacetophenone.

A further disconnection of the 3-(allyloxy)benzoic acid at the ether linkage suggests a precursor, 3-hydroxybenzoic acid, and an allyl halide. This points to an etherification reaction. The precursor 3-aminoacetophenone can be conceptually derived from 3-nitroacetophenone via reduction of the nitro group. This systematic deconstruction provides a logical pathway for the forward synthesis, starting from readily available materials like 3-hydroxybenzoic acid and 3-nitroacetophenone.

Conventional Synthetic Approaches to Benzamide (B126) Formation

The forward synthesis of this compound typically involves a convergent approach where the two main fragments are prepared separately and then joined.

Amidation Reactions and Coupling Reagents in Benzamide Synthesis

The crucial step in assembling the target molecule is the formation of the amide bond between 3-(allyloxy)benzoic acid and 3-aminoacetophenone. Direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. semanticscholar.org

A common method involves converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(allyloxy)benzoyl chloride is then reacted with 3-aminoacetophenone to form the amide.

Alternatively, a wide array of coupling reagents can facilitate the amide bond formation directly from the carboxylic acid and amine under milder conditions. nih.gov These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions like racemization. nih.govpeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU, TBTU). peptide.com The choice of reagent can depend on factors like the reactivity of the substrates and desired reaction conditions.

Coupling Reagent ClassExamplesAdditives
CarbodiimidesDCC, DIC, EDCHOBt, DMAP
Phosphonium SaltsBOP, PyBOP, PyAOP-
Uronium SaltsHBTU, TBTU, HATUHOBt, DIPEA

Esterification and Etherification for Allyloxy Moiety Introduction

The 3-(allyloxy)benzoyl moiety is typically prepared from 3-hydroxybenzoic acid. The introduction of the allyl group is achieved through a Williamson ether synthesis. byjus.com This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. masterorganicchemistry.com This nucleophilic phenoxide then displaces a halide from an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction to form the ether linkage. byjus.commasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like acetone, N,N-dimethylformamide (DMF), or acetonitrile. byjus.comfrancis-press.com

The synthesis of the required 3-hydroxybenzoic acid precursor can be achieved from benzoic acid through sulfonation followed by alkali fusion. chemicalbook.comwikipedia.org

Acylation Strategies for Acetylphenyl Moiety Construction

The 3-aminoacetophenone fragment is a key building block. It is most commonly synthesized by the reduction of 3-nitroacetophenone. prepchem.com A variety of reduction methods can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. prepchem.compatsnap.com Chemical reduction using metals in acidic media, such as iron powder in acetic or hydrochloric acid, or tin or zinc in hydrochloric acid, is also a classic and effective approach. patsnap.comgoogle.com

Modern Synthetic Techniques for this compound and Analogs

While conventional methods are robust, modern techniques aim to improve reaction times, yields, and environmental friendliness.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The formation of amide bonds can be significantly expedited using microwave irradiation, often reducing reaction times from hours to mere minutes. tandfonline.com In some cases, the direct reaction of a carboxylic acid and an amine can be achieved under solvent-free conditions with microwave heating, offering a greener alternative to traditional methods that require solvents and coupling reagents. semanticscholar.orgtandfonline.com Similarly, the Williamson ether synthesis step can also be accelerated using microwave energy. The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and cleaner reaction profiles. youtube.comscholarsresearchlibrary.com

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)
Amide FormationSeveral hours8-15 minutes tandfonline.com
Ether SynthesisSeveral hoursSignificantly reduced

Transition Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

The formation of the amide bond in this compound can be efficiently achieved through various synthetic routes, with transition metal-catalyzed reactions offering a powerful and versatile approach. While direct, specific literature for this exact compound is sparse, established methodologies for the synthesis of analogous N-aryl benzamides provide a clear and applicable framework.

A primary and highly effective method involves the coupling of a benzoic acid derivative with an aniline (B41778). In the context of this compound, this translates to the reaction between 3-allyloxybenzoic acid and 3-aminoacetophenone. This transformation is typically facilitated by a coupling agent.

A common approach for similar transformations involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt). Another effective set of coupling agents includes phosphonium or uronium salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The general mechanism for these coupling agents involves the activation of the carboxylic acid group of 3-allyloxybenzoic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of 3-aminoacetophenone.

Alternatively, the synthesis can proceed via an acyl chloride. In this two-step process, 3-allyloxybenzoic acid is first converted to the more reactive 3-allyloxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 3-aminoacetophenone, usually in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is robust and widely used for amide bond formation.

A study on the synthesis of the isomeric N-(4-acetylphenyl)-3-(allyloxy)benzamide highlights a multi-step process that could be adapted. This involves the amidation of an allyloxy-substituted benzoyl chloride with the corresponding aminoacetophenone isomer using a coupling agent like HATU or DCC in an anhydrous solvent such as dimethylformamide (DMF).

Transition metal-catalyzed reactions also present a viable, albeit less common for this specific transformation, pathway. Rhodium-catalyzed C-H activation and amidation of benzoic acids with isocyanates, followed by decarboxylation, has been demonstrated for the synthesis of N-aryl benzamides. nih.gov While more complex, this methodology could theoretically be applied. Another approach involves the iron-mediated reaction of nitroarenes with acyl chlorides in water, providing a greener synthetic route to N-aryl amides. nih.gov

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product. Several parameters can be systematically varied to achieve the best outcome for the synthesis of this compound.

For coupling agent-mediated reactions:

Solvent: The choice of solvent is crucial. Aprotic polar solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used as they can dissolve the reactants and intermediates without interfering with the reaction.

Temperature: Amidation reactions are often carried out at room temperature, but gentle heating may be required to drive the reaction to completion. In some cases, cooling to 0°C at the initial stages can help to control the reaction rate and minimize side products.

Stoichiometry and Base: The molar ratio of the reactants and coupling agents is a key factor. Typically, a slight excess of the coupling agent and the amine may be used. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge any acidic byproducts and maintain a favorable reaction environment.

For the acyl chloride route:

Base: The choice and amount of base are important. Pyridine can act as both a base and a catalyst. An excess of the base is generally used to ensure the reaction goes to completion.

Temperature: The reaction of the acyl chloride with the amine is often exothermic and may require initial cooling to control the reaction rate before being allowed to proceed at room temperature or with gentle heating.

The following table summarizes potential optimization parameters based on general benzamide syntheses:

ParameterCondition 1Condition 2Condition 3Likely Outcome
Coupling Agent EDC/HOBtHATUBOPHATU often gives higher yields and faster reaction times.
Solvent DCMDMFTHFDMF is a good solvent for a wide range of reactants.
Base PyridineTriethylamineDIPEADIPEA is a non-nucleophilic base that is effective in minimizing side reactions.
Temperature 0 °C to RTRoom Temperature50 °CStarting at a lower temperature and allowing it to warm to room temperature often provides a good balance between reaction rate and selectivity.

Methodologies for Compound Isolation and Purification

Once the synthesis of this compound is complete, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts.

A standard work-up procedure for amidation reactions typically involves the following steps:

Quenching: The reaction is often quenched by the addition of water or a dilute aqueous acid (like HCl) or base (like NaHCO₃) to neutralize any remaining reagents and byproducts.

Extraction: The product is then extracted from the aqueous phase into an organic solvent in which it is soluble, such as ethyl acetate (B1210297), dichloromethane, or chloroform. The organic layers are combined.

Washing: The organic layer is washed sequentially with a dilute acid, a dilute base, and brine (a saturated aqueous solution of NaCl) to remove any remaining impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

The crude this compound can then be purified using one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at high temperatures and poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration. Potential solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Column Chromatography: For more challenging purifications or to separate the product from impurities with similar solubility, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the silica gel, allowing for their separation. The fractions containing the pure product are collected and the solvent is evaporated.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-acetylphenyl)-3-(allyloxy)benzamide

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are predicted based on the analysis of similar structural motifs found in related benzamide (B126) and aniline (B41778) derivatives.

The aromatic region will display a complex pattern of signals for the eight protons on the two benzene (B151609) rings. The protons on the 3-(allyloxy)benzoyl moiety are expected to show characteristic splitting patterns influenced by their ortho, meta, and para relationships. Similarly, the protons of the 3-acetylphenyl group will exhibit their own distinct multiplets.

The allyl group will be readily identifiable by a set of characteristic signals: a doublet for the two protons adjacent to the ether oxygen (O-CH₂), and a multiplet for the vinylic protons (-CH=CH₂). The terminal vinylic protons are expected to appear as two separate signals due to their different chemical environments (cis and trans to the methine proton). The methine proton will likely appear as a multiplet due to coupling with both the CH₂ and terminal CH₂ protons.

A sharp singlet in the downfield region would correspond to the amide proton (N-H), and a singlet in the aliphatic region would be characteristic of the three protons of the acetyl group (CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H)~10.2Singlet1H
Aromatic Protons7.0 - 8.2Multiplet8H
Allyl (-CH=)5.9 - 6.1Multiplet1H
Allyl (=CH₂)5.2 - 5.4Multiplet2H
Allyl (O-CH₂)~4.6Doublet2H
Acetyl (CH₃)~2.6Singlet3H

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The spectrum is expected to show two signals for the carbonyl carbons: one for the amide carbonyl (C=O) and another for the acetyl carbonyl (C=O). The aromatic region will display multiple signals corresponding to the twelve carbons of the two benzene rings. The signals for the carbons attached to the oxygen and nitrogen atoms will be shifted downfield.

The three carbons of the allyl group will also be evident. The carbon of the O-CH₂ group will appear in the aliphatic region, while the two vinylic carbons will be in the downfield region characteristic of sp² hybridized carbons. The methyl carbon of the acetyl group will resonate at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl Carbonyl (C=O)~198
Amide Carbonyl (C=O)~166
Aromatic (C)110 - 160
Allyl (-CH=)~133
Allyl (=CH₂)~118
Allyl (O-CH₂)~69
Acetyl (CH₃)~27

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity within the aromatic rings and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the different fragments of the molecule, for example, by showing a correlation between the amide proton and the carbonyl carbon, or between the acetyl protons and the acetyl carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₈H₁₇NO₃), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would likely show characteristic losses of the acetyl group, the allyl group, and cleavage of the amide bond, further corroborating the proposed structure. The molecular weight of the related isomer, N-(4-acetylphenyl)-3-(allyloxy)benzamide, is reported as 295.3 g/mol . rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₈H₁₇NO₃
Calculated Molecular Weight295.33 g/mol
Expected [M+H]⁺ (for ESI-MS)296.1281

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ketone, ether, and aromatic functionalities.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and the acetyl ketone will likely appear as strong, distinct bands in the region of 1630-1700 cm⁻¹. The C-O stretching of the allyloxy ether linkage would be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Acetyl)~1680Strong
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)1510 - 1550Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ether)1200 - 1250Strong

Note: The predicted values are based on typical IR frequencies for similar functional groups.

Structure Activity Relationship Sar Analysis and Ligand Design Principles

Elucidation of the Allyloxy Moiety's Contribution to Biological Activity

The 3-allyloxy group on the benzoyl ring is a critical determinant of the molecule's interaction with its biological target. The allyl group, characterized by a C=C double bond, can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in a receptor's binding pocket.

In a study on isopropoxy allylbenzene (B44316) derivatives as 15-lipoxygenase inhibitors, the allyl group was designed to mimic the unsaturated fatty acid substrates of the enzyme. nih.gov This suggests that the allyloxy moiety in N-(3-acetylphenyl)-3-(allyloxy)benzamide could play a similar role in orienting the molecule within an enzyme's active site, potentially interacting with key hydrophobic pockets or a catalytic metal center. nih.gov The flexibility of the allyl group allows it to adopt various conformations, which can be advantageous for fitting into a dynamic binding site.

Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. benthamscience.comdrughunter.com For the allyloxy group, potential bioisosteres could include a propargyloxy group (introducing a triple bond) or a cyclopropylmethoxy group (introducing a saturated ring). These modifications would alter the electronics and conformation of this part of the molecule, providing valuable SAR data on the importance of the unsaturation and flexibility of the allyl group for biological activity.

Role of the Acetylphenyl Substituent in Receptor/Enzyme Binding Interactions

The acetyl group, with its carbonyl moiety, is a potent hydrogen bond acceptor. This feature is crucial for anchoring the ligand within the binding pocket through specific hydrogen bonds with amino acid residues like arginine, serine, or threonine. nih.gov The orientation of the acetyl group can be a determining factor for potent biological activity.

The position of the acetyl group on the phenyl ring can significantly impact activity. Studies on other classes of compounds have shown that moving a substituent between the ortho, meta, and para positions can drastically alter binding affinity and selectivity. For instance, in a series of benzimidazole (B57391) derivatives, the position of substituents on the benzimidazole ring was found to be critical for their anti-inflammatory activity. mdpi.com Therefore, synthesizing and testing analogs with the acetyl group at the ortho- and para-positions of the phenyl ring would be a crucial step in elucidating the SAR of this moiety.

The following table summarizes the potential interactions of the acetylphenyl substituent:

Feature of Acetylphenyl MoietyPotential Interaction TypeInteracting Residues (Examples)
Phenyl Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Acetyl Group (Carbonyl Oxygen)Hydrogen Bond AcceptorArginine, Serine, Threonine, Lysine

Impact of Benzamide (B126) Core Modifications on Pharmacological Profile

The central benzamide linkage is a common feature in many biologically active molecules and is known to be a stable and synthetically accessible scaffold. mdpi.com The amide bond itself is a key structural element, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. These interactions are often critical for binding to the "hinge" region of kinases or forming other key interactions in various enzyme active sites.

Modifications to the benzamide core can have profound effects on the compound's pharmacological profile. For example, altering the substitution pattern on either of the phenyl rings can modulate activity and selectivity. In a study on benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that the length of the molecule and the nature of the substituents on the terminal benzene (B151609) rings were key determinants of potency. nih.govtandfonline.com

Furthermore, the replacement of the benzamide core with other heterocyclic scaffolds is a common lead optimization strategy. For instance, replacing the amide bond with a 1,3,4-oxadiazole (B1194373) has been shown to yield potent VEGFR-2 inhibitors. nih.gov Other potential bioisosteric replacements for the amide group include triazoles, imidazoles, or oxazoles, which can mimic the hydrogen bonding properties of the amide while potentially improving metabolic stability and pharmacokinetic parameters. drughunter.com

Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Performance

Rational drug design for optimizing this compound would involve a multi-pronged approach, leveraging computational methods and synthetic chemistry. cedia.edu.ecnih.gov

Key Optimization Strategies:

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound. frontiersin.orgnih.gov This information can guide the design of new analogs with improved interactions with the active site. For example, if a nearby pocket is identified, the molecule could be extended to occupy that space, potentially increasing potency.

Ligand-Based Design: In the absence of a target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) studies can be performed on a series of analogs. nih.gov This can help to identify the key physicochemical properties that correlate with biological activity.

Fragment-Based Drug Discovery: This approach involves identifying smaller fragments that bind to the target and then growing or linking them to create a more potent lead compound. The allyloxy and acetylphenyl moieties of the parent compound could serve as starting points for fragment-based screening.

Pharmacophore Identification and Lead Optimization Approaches

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. youtube.com For this compound, a putative pharmacophore model would likely include:

A hydrophobic feature corresponding to the allyl group.

A hydrogen bond acceptor from the ether oxygen.

An aromatic ring feature from the benzoyl group.

A hydrogen bond donor from the amide N-H.

A hydrogen bond acceptor from the amide carbonyl.

An aromatic ring feature from the N-phenyl group.

A hydrogen bond acceptor from the acetyl carbonyl.

The following table outlines a potential pharmacophore model for this compound:

Pharmacophore FeatureCorresponding Moiety
Hydrophobic/AromaticAllyl Group
Hydrogen Bond AcceptorEther Oxygen
Aromatic RingBenzoyl Ring
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide Carbonyl
Aromatic RingN-Phenyl Ring
Hydrogen Bond AcceptorAcetyl Carbonyl

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve the properties of a lead compound. chem-space.com Key lead optimization approaches for this class of compounds would include:

Systematic SAR Studies: Synthesizing libraries of compounds where each part of the molecule is systematically varied. This would involve exploring different substituents on both phenyl rings, varying the length and nature of the alkoxy chain, and exploring different positions for the acetyl group.

Bioisosteric Replacement: As discussed earlier, replacing key functional groups with their bioisosteres to improve properties like metabolic stability, solubility, or to explore new interactions with the target. cambridgemedchemconsulting.comresearchgate.net

Scaffold Hopping: Replacing the central benzamide core with other heterocyclic scaffolds to identify new chemical series with potentially improved properties or novel intellectual property.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

There are no published studies detailing the molecular docking of N-(3-acetylphenyl)-3-(allyloxy)benzamide with any biological target.

Prediction of Binding Modes and Binding Affinities

No data exists in the scientific literature predicting the binding modes or affinities of this compound for any specific protein or enzyme.

Identification of Critical Amino Acid Residues in the Active Site

Without molecular docking studies, the identification of critical amino acid residues that might interact with this compound in a protein's active site has not been performed.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

No quantum chemical calculations, including Density Functional Theory (DFT), have been published for this compound. Therefore, its electronic structure, orbital energies, and other quantum-mechanical properties have not been computationally analyzed.

Pharmacophore Modeling and Virtual Screening Applications

This compound has not been included as a ligand in the development of any published pharmacophore models, nor has it been identified as a hit in virtual screening campaigns reported in the literature.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

There are no records of molecular dynamics simulations being conducted to investigate the conformational dynamics, stability, or intermolecular interactions of this compound in a simulated biological environment.

Future Research Directions and Broader Academic Implications

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) scaffold is known for its diverse pharmacological activities, suggesting that N-(3-acetylphenyl)-3-(allyloxy)benzamide could interact with a variety of biological targets. nanobioletters.commdpi.com Future research should prioritize screening this compound against targets where other benzamide derivatives have shown significant activity.

Potential Therapeutic Areas for Investigation:

Oncology: Certain benzamide derivatives act as smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway implicated in some cancers. nih.govmdpi.com Investigating the effect of this compound on this pathway, particularly in cell lines resistant to existing drugs, could open new therapeutic possibilities. nih.gov

Infectious Diseases: The benzamide structure is a key component of novel antibiotics that target the FtsZ protein, which is essential for bacterial cell division. nih.gov Additionally, various substituted benzamides have demonstrated activity against Mycobacterium tuberculosis and other bacteria. nanobioletters.comacs.orgnih.gov Screening this compound for antimicrobial properties is a logical next step.

Neuroscience: Benzamide derivatives are well-known for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, leading to their use as atypical antipsychotic agents. acs.org Other related compounds act as inhibitors of acetylcholinesterase (AChE), a target in Alzheimer's disease research. mdpi.comnih.govresearchgate.netnih.gov The specific substituents on this compound warrant an evaluation of its activity against these neurological targets.

Inflammatory Conditions: Researchers have studied benzamide derivatives for their potential as anti-leukotriene agents, which could be relevant for treating asthma and other inflammatory diseases. nih.gov

A systematic screening approach, as detailed in the table below, would be crucial in identifying the primary biological activities of this compound.

Potential Biological Target Associated Therapeutic Area Rationale for Investigation
Smoothened (SMO) ReceptorOncologyBenzamide derivatives are known Hedgehog signaling inhibitors. nih.gov
FtsZ ProteinInfectious Disease (Antibacterial)The benzamide core is a validated scaffold for FtsZ inhibitors. nih.gov
Dopamine D2 / Serotonin 5-HT2 ReceptorsNeuroscience (Antipsychotic)A classic target for many benzamide-based neuroleptics. acs.org
Acetylcholinesterase (AChE)Neuroscience (Alzheimer's Disease)Numerous benzamide analogs show AChE inhibitory activity. mdpi.comnih.gov
Mycobacterium tuberculosis QcrBInfectious Disease (Antitubercular)A known target for novel benzamide-based antimycobacterials. acs.org

Advanced Computational Approaches in the Design and Discovery of Benzamide Analogs

Computational chemistry offers powerful tools for accelerating drug discovery by predicting molecular interactions and guiding the synthesis of more potent and selective analogs.

Molecular Docking: Molecular docking simulations can predict how this compound binds to the active sites of various proteins. scialert.netwalshmedicalmedia.commdpi.com This technique is essential for prioritizing which biological targets to test experimentally and for understanding the specific interactions—such as hydrogen bonds or hydrophobic interactions—that contribute to binding affinity. scialert.netresearchgate.net For instance, docking studies could reveal how the allyloxy and acetylphenyl groups fit into the binding pockets of targets like acetylcholinesterase or the smoothened receptor. mdpi.comwalshmedicalmedia.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By synthesizing a small library of analogs of this compound and evaluating their activity, a QSAR model could be developed. jppres.comunair.ac.id Such models are invaluable for predicting the activity of yet-to-be-synthesized compounds and identifying the key structural features (e.g., electronic properties, size, hydrophobicity) that govern their biological function. nih.govnih.govnih.gov

The following table illustrates hypothetical computational data that could be generated to guide research.

Target Protein Analog of this compound Predicted Docking Score (kcal/mol) Key Predicted Interaction
AcetylcholinesteraseParent Compound-8.5Hydrogen bond with Tyr334
Acetylcholinesterase4'-fluoro analog-9.1Enhanced hydrophobic interaction
SMO ReceptorParent Compound-7.9Pi-stacking with Tyr394
SMO Receptor3'-amino analog-8.3Additional hydrogen bond with Ser397

Development of Innovative Synthetic Methodologies for Related Scaffolds

The synthesis of N-substituted benzamides is a cornerstone of medicinal chemistry. mdpi.com While standard methods involving the coupling of an amine with a benzoyl chloride are common, future research could focus on developing more efficient, versatile, and sustainable synthetic routes for this compound and its derivatives. nih.govtandfonline.com

Potential Synthetic Innovations:

Catalytic Methods: Exploring novel catalytic systems, such as nickel-catalyzed asymmetric hydroarylation, could provide enantiomerically pure α-arylbenzamide derivatives, which are often pharmacologically relevant. researchgate.netbohrium.comuzh.ch

One-Pot Procedures: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would increase efficiency and reduce waste. researchgate.net

Flow Chemistry: Adapting the synthesis to a continuous flow process could offer advantages in terms of scalability, safety, and reaction control.

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields for amide bond formation. researchgate.net

A proposed synthetic pathway for the parent compound is outlined below, starting from commercially available materials.

Step Reaction Reagents and Conditions Intermediate/Product
1Ether Synthesis3-Hydroxybenzoic acid, Allyl bromide, K₂CO₃, Acetone3-(Allyloxy)benzoic acid
2Acyl Chloride Formation3-(Allyloxy)benzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride3-(Allyloxy)benzoyl chloride
3Amide Coupling3-(Allyloxy)benzoyl chloride, 3-Aminoacetophenone, Triethylamine (B128534), Dichloromethane (B109758)This compound

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library, for high-throughput screening. stanford.edu The this compound scaffold is an excellent candidate for building such libraries due to its multiple points of diversification. nih.govnih.gov

By systematically varying the substituents at different positions on the molecule, a library of analogs can be generated to explore the structure-activity relationship comprehensively. This approach is highly effective for lead optimization. acs.org

Diversification Point Scaffold Position Example Modifications Purpose
R1Benzamide Phenyl Ring-F, -Cl, -CH₃, -OCH₃Modulate electronic properties and binding
R2Acetylphenyl Ring-F, -Cl, -CF₃, -OHAlter hydrophobicity and hydrogen bonding potential
R3Allyl GroupPropargyl, Butenyl, BenzylExplore steric and electronic effects of the ether linkage
R4Acetyl GroupCarboxylic acid, Alcohol, CyanoInvestigate the role of the keto group in target interaction

Contribution of Research on this Compound to Fundamental Understanding of Benzamide Chemistry and Biology

Focused research on this compound would contribute significantly to the broader field of medicinal chemistry. The benzamide functional group is a privileged structure, and understanding how different substituents influence its biological activity is of fundamental importance. mdpi.comwardresearchlab.com

Elucidating the structure-activity relationships for this specific series of compounds would provide valuable data that helps refine predictive models for all benzamides. acs.orgnih.gov For example, determining the precise role of the allyloxy group in receptor binding could inform the design of other flexible ligands. Similarly, understanding the contribution of the acetylphenyl moiety can guide the development of other derivatives with improved metabolic stability or target affinity. acs.org Ultimately, each new benzamide derivative that is thoroughly studied adds a crucial piece to the complex puzzle of molecular recognition and drug design.

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